![molecular formula C21H26N2O3 B3754297 4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B3754297.png)
4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Overview
Description
4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide is an organic compound with the molecular formula C23H30N2O2 This compound is characterized by the presence of a butanamide backbone, substituted with a 3-methylphenoxy group and a 4-morpholin-4-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Butanamide Backbone: This involves the reaction of butanoic acid with an appropriate amine to form the butanamide core.
Introduction of the 3-Methylphenoxy Group: This step involves the reaction of the butanamide intermediate with 3-methylphenol under suitable conditions to introduce the 3-methylphenoxy group.
Attachment of the 4-Morpholin-4-ylphenyl Group: The final step involves the reaction of the intermediate with 4-morpholin-4-ylphenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and morpholinyl groups.
Reduction: Reduced forms of the amide and phenoxy groups.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methylphenoxy)-N-(4-piperidin-4-ylphenyl)butanamide
- 4-(3-methylphenoxy)-N-(4-pyrrolidin-4-ylphenyl)butanamide
Uniqueness
4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-17-4-2-5-20(16-17)26-13-3-6-21(24)22-18-7-9-19(10-8-18)23-11-14-25-15-12-23/h2,4-5,7-10,16H,3,6,11-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGNORBOLYFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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